Dehydrorabelomycin

描述

Dehydrorabelomycin is a member of the angucycline family of natural products, which are known for their diverse biological activities. This compound is a type II polyketide and serves as a key intermediate in the biosynthesis of various other angucyclines, including kinamycin

准备方法

Synthetic Routes and Reaction Conditions: Dehydrorabelomycin can be synthesized through a series of enzymatic reactions involving type II polyketide synthases. The biosynthesis typically involves the elongation of a polyketide chain through repetitive condensation reactions, followed by post-modification steps . In laboratory settings, the compound can be produced in Escherichia coli by introducing specific genes such as alpS, which enhances the production yield .

Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered microorganisms, such as Escherichia coli, to optimize the yield.

化学反应分析

Types of Reactions: Dehydrorabelomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative C-C bond cleavage catalyzed by FAD-dependent oxygenases, such as AlpJ . This reaction is crucial for the formation of other angucycline derivatives.

Common Reagents and Conditions: The oxidative reactions involving this compound typically require cofactors like FADH2 or FMNH2, which are provided by flavin reductases . These reactions often occur under aerobic conditions and can be quenched by superoxide dismutase .

Major Products Formed: The major products formed from the oxidative cleavage of this compound include various angucycline derivatives, which possess unique chemical scaffolds and biological activities .

科学研究应用

Biosynthesis and Metabolic Engineering

Dehydrorabelomycin serves as a crucial precursor in the biosynthesis of kinamycin and other related compounds. Recent studies have demonstrated the successful heterologous production of this compound in Escherichia coli, leading to a nearly 25-fold increase in yield through metabolic engineering techniques. This enhancement was achieved by utilizing a discrete thioesterase, AlpS, which plays a vital role in offloading the polyketide chain during biosynthesis . This approach not only increases the production efficiency of this compound but also provides insights into the mechanisms governing type II polyketide synthesis.

Intermediate in Antibiotic Production

This compound is recognized as an important intermediate in the biosynthesis of oviedomycin, another potent antibiotic. In metabolic engineering experiments, it was observed that increased precursor availability led to the accumulation of this compound when attempting to overproduce oviedomycin. By refactoring specific genes involved in its conversion, researchers were able to significantly reduce this compound levels while increasing oviedomycin production by 5.6 times . This highlights the compound's role not only as an intermediate but also as a target for optimizing antibiotic production pathways.

Bioconversion Studies

The bioconversion potential of this compound has been explored through various studies focusing on its transformation into other bioactive metabolites. For instance, research involving Streptomyces venezuelae demonstrated that this compound can be rapidly consumed and converted into jadomycin A under specific conditions, indicating its utility in bioconversion processes . Such studies are critical for understanding how natural products can be modified to enhance their therapeutic properties.

Genetic Manipulation and Discovery of New Metabolites

The application of genetic manipulation techniques has enabled researchers to activate cryptic biosynthetic pathways that produce this compound and related compounds. For example, mutations in rifampin resistance genes have been shown to activate silent secondary metabolite gene clusters in actinomycetes, leading to increased production of various antibiotics including those derived from this compound . This approach not only aids in discovering new metabolites but also enhances our understanding of microbial secondary metabolism.

Potential Therapeutic Applications

Given its role as an antibiotic precursor, this compound holds potential therapeutic applications. Its derivatives may exhibit antimicrobial properties that could be exploited for developing new antibiotics to combat resistant strains of bacteria. Additionally, ongoing research into its biosynthetic pathways may lead to novel strategies for synthesizing analogs with improved efficacy or reduced toxicity.

Data Summary

作用机制

The mechanism of action of dehydrorabelomycin involves its role as an intermediate in the biosynthesis of other angucyclines. Enzymes like AlpJ catalyze the oxidative cleavage of this compound, leading to the formation of biologically active compounds . These enzymes utilize molecular oxygen to generate reactive oxygen species, which facilitate the cleavage and rearrangement of the polyketide chain .

相似化合物的比较

Dehydrorabelomycin is unique among angucyclines due to its specific role as a biosynthetic intermediate. Similar compounds include:

Kinamycin: Another angucycline derivative with potent anticancer properties.

Gilvocarcin: Known for its antibacterial and antitumor activities.

Lomaiviticin: A diazo natural product with exceptional chemotherapeutic potential.

These compounds share structural similarities with this compound but differ in their biological activities and specific biosynthetic pathways.

属性

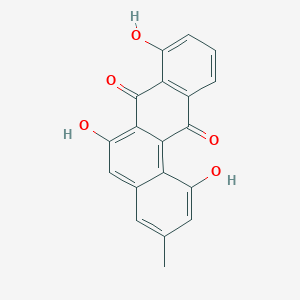

IUPAC Name |

1,6,8-trihydroxy-3-methylbenzo[a]anthracene-7,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O5/c1-8-5-9-7-13(22)16-17(14(9)12(21)6-8)18(23)10-3-2-4-11(20)15(10)19(16)24/h2-7,20-22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVIKROZFPIERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C3C(=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。